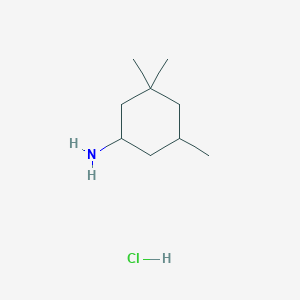![molecular formula C17H13NO2S B14780375 6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)
6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene is a heterocyclic compound with the molecular formula C16H13NO2S This compound is part of the benzo[b]thiophene family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxybenzaldehyde and 2-methoxythiophene, the compound can be synthesized through a series of reactions including formylation, cyclization, and cyanation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining the efficiency and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the cyano group can produce aminobenzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-(4-Methoxyphenyl)benzo[b]thiophene: Lacks the cyano group, which may affect its reactivity and applications.
2-Phenylbenzo[b]thiophene: Contains a phenyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Benzo[b]thiophene-2-carboxylic acid:
Uniqueness
6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene is unique due to the presence of both methoxy and cyano groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C17H13NO2S |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H13NO2S/c1-19-12-5-3-11(4-6-12)17-15(10-18)14-8-7-13(20-2)9-16(14)21-17/h3-9H,1-2H3 |
Clave InChI |
KAEOLYHJUANVIG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


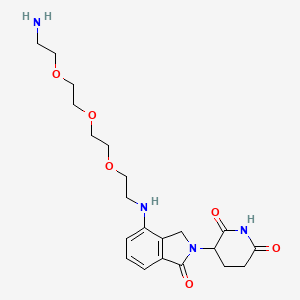
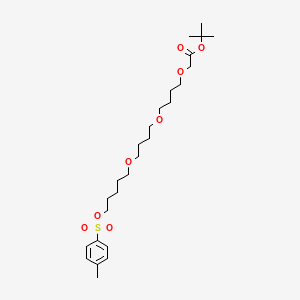
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
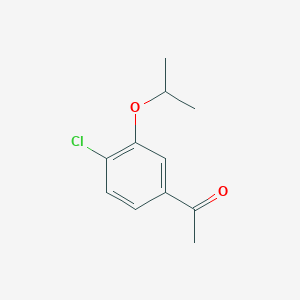
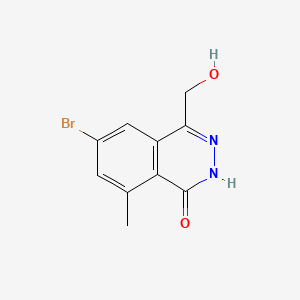
![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)
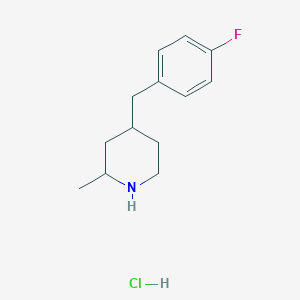
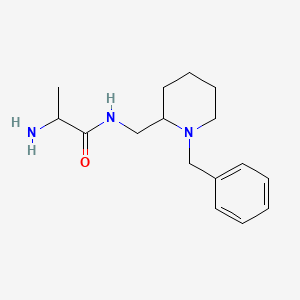
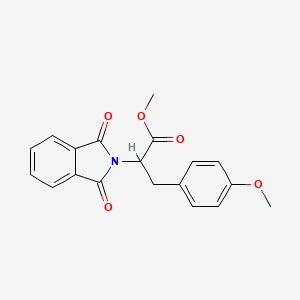


![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
